Isophorone oxide

Description

The exact mass of the compound Isophorone oxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63367. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Isophorone oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isophorone oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,4,6-trimethyl-7-oxabicyclo[4.1.0]heptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-8(2)4-6(10)7-9(3,5-8)11-7/h7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTNQFPVXVZSRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2C(C1)(O2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00908032 | |

| Record name | 4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10276-21-8 | |

| Record name | 4,4,6-Trimethyl-7-oxabicyclo(4.1.0)heptan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010276218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isophorone oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63367 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isophorone Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Isophorone (B1672270) Oxide (CAS: 10276-21-8)

Introduction

Isophorone oxide, identified by the CAS number 10276-21-8, is a versatile chemical intermediate derived from the epoxidation of isophorone.[1] Its chemical structure, featuring both an epoxide and a ketone functional group, makes it a valuable precursor in the synthesis of various organic compounds. This document provides a comprehensive overview of its chemical properties, safety information, synthesis protocols, and key chemical transformations.

Chemical and Physical Properties

Isophorone oxide is a colorless liquid under standard conditions.[2] Its key physicochemical properties are summarized below, providing essential data for experimental design and process control.

Table 1: Physicochemical Properties of Isophorone Oxide

| Property | Value | Reference(s) |

| CAS Number | 10276-21-8 | |

| Molecular Formula | C₉H₁₄O₂ | [3] |

| Molecular Weight | 154.21 g/mol | [3] |

| IUPAC Name | 4,4,6-trimethyl-7-oxabicyclo[4.1.0]heptan-2-one | [3] |

| Synonyms | 2,3-Epoxy-3,5,5-trimethyl-1-cyclohexanone, Epoxyisophorone | [4] |

| Boiling Point | 75-76 °C at 6 mmHg 70-73 °C at 5 mmHg | [5][6][7] [8] |

| Density | 0.994 g/mL at 25 °C | [5][6] |

| Refractive Index (n20/D) | 1.453 | [5][6] |

Safety and Handling

Understanding the hazard profile of isophorone oxide is critical for safe laboratory and industrial handling. The compound is classified as harmful if swallowed.[3][9] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory masks (dust mask type N95), should be utilized.

Table 2: GHS Hazard and Safety Information

| Category | Information | Reference(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | [3][9] |

| Hazard Statements | H302: Harmful if swallowed | [3][9] |

| Precautionary Statements | P264, P270, P301+P317, P330, P501 | [3] |

| Flash Point | 83 °C (181.4 °F) - closed cup | |

| Storage Class Code | 10 - Combustible liquids |

Experimental Protocols

Synthesis of Isophorone Oxide via Epoxidation

Isophorone oxide is commonly prepared by the epoxidation of isophorone using an alkaline hydrogen peroxide solution.[1][8] This method provides a good yield and a straightforward workup procedure.

Materials and Equipment:

-

Isophorone (0.4 mole, 55.2 g)

-

30% Aqueous Hydrogen Peroxide (1.2 moles, 115 mL)

-

6N Aqueous Sodium Hydroxide (B78521) (0.2 mole, 33 mL)

-

Methanol (B129727) (400 mL)

-

Ether

-

Anhydrous Magnesium Sulfate

-

1-L three-necked flask, dropping funnel, mechanical stirrer, thermometer, ice bath

-

Distillation apparatus (e.g., 30-cm Vigreux column)

Procedure:

-

A solution of isophorone and 30% aqueous hydrogen peroxide in methanol is prepared in the three-necked flask.[8][10]

-

The flask contents are cooled to 15°C using an ice bath.[5][8]

-

6N aqueous sodium hydroxide is added dropwise over 1 hour, maintaining the reaction temperature between 15-20°C.[8][10] Note: The reaction is exothermic; if the temperature falls below 15°C, the reaction may not initiate properly, and if it exceeds 30°C, the yield can be diminished.[8]

-

After the addition is complete, the mixture is stirred for an additional 3 hours, keeping the temperature between 20-25°C to ensure the reaction goes to completion.[5][10]

-

The reaction mixture is then poured into 500 mL of water.[8][10]

-

The aqueous mixture is extracted twice with 400-mL portions of ether.[5][8]

-

The combined ether extracts are washed with water and dried over anhydrous magnesium sulfate.[8][10]

-

The bulk of the ether is removed via distillation at atmospheric pressure.[5][8]

-

The remaining liquid is purified by vacuum distillation to yield isophorone oxide (typical yield: 70-72%).[8][10]

Analytical Methods: Gas Chromatography (GC)

The purity of isophorone oxide can be assessed using gas chromatography, often with a flame ionization detector (FID) or mass spectrometry (MS) for detection. While specific methods for the oxide are not extensively published, protocols for the parent compound, isophorone, can be adapted.[11][12][13]

General GC-FID Protocol:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is suitable.[12]

-

Injector Temperature: 250°C

-

Detector Temperature: 250-300°C

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 220°C at a rate of 10°C/min.

-

Hold: Maintain 220°C for 5 minutes.

-

-

Sample Preparation: Dilute the sample in a suitable solvent like carbon disulfide or ethyl acetate.[10][14]

-

Quantification: Use an external or internal standard calibration curve with known concentrations of purified isophorone oxide.

Chemical Reactivity and Pathways

Isophorone oxide serves as a precursor for other valuable chemical structures. Its primary reactivity involves the rearrangement of the epoxide ring, which can be catalyzed by various agents.

Catalytic Rearrangement

Isophorone oxide can be rearranged to form dione (B5365651) or cyclopentanone (B42830) derivatives with high conversion rates and selectivity using catalysts such as zeolites or montmorillonite (B579905) K10.[5][6][7] This transformation is a key pathway for synthesizing more complex molecules.

References

- 1. Isophorone - Wikipedia [en.wikipedia.org]

- 2. Isophorone | C9H14O | CID 6544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isophorone Oxide | C9H14O2 | CID 25121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (±)-Epoxyisophorone | CAS 10276-21-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. Isophorone oxide | 10276-21-8 [chemicalbook.com]

- 6. Isophorone oxide CAS#: 10276-21-8 [m.chemicalbook.com]

- 7. Isophorone Oxide , >97.0%(GC) , 10276-21-8 - CookeChem [cookechem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chemicalbook.com [chemicalbook.com]

- 10. Isophorone oxide synthesis - chemicalbook [chemicalbook.com]

- 11. Isophorone (HSG 91, 1995) [inchem.org]

- 12. benchchem.com [benchchem.com]

- 13. How to detect the content of Isophorone in a sample? - Blog [bofanchem.com]

- 14. cdc.gov [cdc.gov]

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Isophorone Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isophorone (B1672270) oxide, systematically named 4,4,6-trimethyl-7-oxabicyclo[4.1.0]heptan-2-one, is a bicyclic epoxide derivative of isophorone. Its rigid, strained ring system and multiple stereocenters make it a molecule of significant interest in synthetic organic chemistry and as a potential building block in drug discovery. This technical guide provides a comprehensive overview of the molecular structure and stereochemical nuances of isophorone oxide, including detailed experimental protocols for its synthesis and characterization.

Molecular Structure

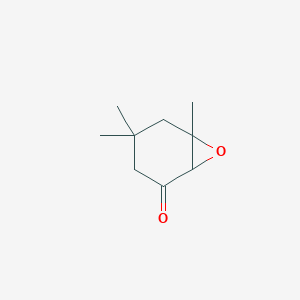

Isophorone oxide possesses a bicyclo[4.1.0]heptane core structure, which consists of a six-membered cyclohexanone (B45756) ring fused to a three-membered oxirane (epoxide) ring. The molecule is further characterized by the presence of three methyl groups, two at the C4 position and one at the C6 position.

Systematic Name: 4,4,6-trimethyl-7-oxabicyclo[4.1.0]heptan-2-one[1][2] CAS Number: 10276-21-8[1][2] Molecular Formula: C₉H₁₄O₂[1][2] Molecular Weight: 154.21 g/mol [1]

The core structure of isophorone oxide is depicted below:

Caption: Core chemical structure of isophorone oxide.

Stereochemistry

The rigid bicyclic structure of isophorone oxide gives rise to several stereoisomers. The fusion of the epoxide ring to the cyclohexanone ring can be either cis or trans with respect to the methyl group at the C6 position. Furthermore, the molecule contains three chiral centers (C1, C6, and the carbon of the epoxide attached to C1), leading to the possibility of enantiomeric pairs for both the cis and trans diastereomers.

The stereochemical configurations are therefore:

-

(1R, 6R)- and (1S, 6S)-4,4,6-trimethyl-7-oxabicyclo[4.1.0]heptan-2-one (trans isomers)

-

(1R, 6S)- and (1S, 6R)-4,4,6-trimethyl-7-oxabicyclo[4.1.0]heptan-2-one (cis isomers)

Caption: Stereoisomers of Isophorone Oxide.

Quantitative Data

Currently, there is a notable absence of publicly available X-ray crystallographic data for the individual stereoisomers of isophorone oxide. Consequently, precise experimental data on bond lengths, bond angles, and dihedral angles are not available. Computational studies could provide theoretical values for these parameters.

| Property | Value | Source |

| Molecular Weight | 154.21 g/mol | PubChem |

| Boiling Point | 75-76 °C at 6 mmHg | ChemicalBook[3] |

| Density | 0.994 g/mL at 25 °C | ChemicalBook[3] |

| Refractive Index (n20/D) | 1.453 | ChemicalBook[3] |

Experimental Protocols

Synthesis of Isophorone Oxide (as a mixture of stereoisomers)

The most common method for the synthesis of isophorone oxide is the epoxidation of isophorone using alkaline hydrogen peroxide.[4][5]

Materials:

-

Isophorone

-

30% Hydrogen peroxide

-

Methanol

-

6N Sodium hydroxide (B78521)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and thermometer, dissolve isophorone (1.0 eq) in methanol.

-

Add 30% hydrogen peroxide (3.0 eq) to the solution.

-

Cool the mixture to 15-20 °C using an ice bath.

-

Slowly add 6N sodium hydroxide (0.5 eq) dropwise over 1 hour, maintaining the temperature between 15-20 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 3 hours.

-

Pour the reaction mixture into water and extract with diethyl ether (2 x volumes of the aqueous layer).

-

Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield isophorone oxide.

Caption: General workflow for the synthesis of isophorone oxide.

Stereoselective Synthesis and Separation

-

Stereoselective Epoxidation: Utilizing chiral catalysts or reagents to favor the formation of one diastereomer or enantiomer over the others.

-

Chromatographic Separation:

-

Diastereomer Separation: Using standard chromatography techniques (e.g., column chromatography on silica (B1680970) gel) to separate the cis and trans diastereomers, which have different physical properties.

-

Enantiomer Separation: Employing chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase to resolve the enantiomeric pairs of the cis and trans isomers.

-

Spectroscopic Characterization

Detailed and assigned spectroscopic data for the individual stereoisomers of isophorone oxide are scarce in the literature. The following represents expected characteristic signals based on the functional groups present.

Infrared (IR) Spectroscopy:

-

A strong absorption band corresponding to the C=O stretch of the ketone, typically in the range of 1710-1730 cm⁻¹.

-

Bands associated with the C-O-C stretching of the epoxide ring, usually found around 1250 cm⁻¹ and 850-950 cm⁻¹.

-

C-H stretching and bending vibrations from the methyl and methylene (B1212753) groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Distinct signals for the methyl groups and the protons on the cyclohexanone and epoxide rings. The coupling constants and chemical shifts of the epoxide protons would be crucial in determining the cis/trans stereochemistry.

-

¹³C NMR: Resonances for the carbonyl carbon (around 200-210 ppm), the carbons of the epoxide ring (typically 50-70 ppm), and the aliphatic carbons of the ring and methyl groups.

Conclusion

Isophorone oxide is a structurally interesting molecule with significant potential for further investigation, particularly in the field of stereoselective synthesis. While the synthesis of the diastereomeric mixture is well-established, a clear gap exists in the literature regarding the preparation and characterization of its individual stereoisomers. This guide highlights the current state of knowledge and underscores the need for further research to unlock the full potential of isophorone oxide's distinct stereochemical forms for applications in drug development and materials science. The development of robust methods for stereoselective synthesis and chiral resolution, along with comprehensive spectroscopic and crystallographic characterization of the individual isomers, will be crucial for advancing the utility of this versatile chemical entity.

References

Synthesis of 4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-one, commonly known as isophorone (B1672270) oxide. This compound serves as a valuable intermediate in organic synthesis. This document details the primary synthetic methodology, an alternative catalytic approach, presents key quantitative data in a structured format, and provides detailed experimental protocols.

Core Synthesis Methodology: Epoxidation of Isophorone

The most established and well-documented method for the synthesis of 4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-one is the epoxidation of isophorone.[1] This reaction is typically carried out using an alkaline solution of hydrogen peroxide.[1] Isophorone, an α,β-unsaturated ketone, is the direct precursor for this synthesis and is industrially produced through the aldol (B89426) condensation of acetone (B3395972).

The reaction proceeds by the nucleophilic attack of the hydroperoxide anion on the β-carbon of the conjugated system of isophorone, followed by intramolecular ring closure to form the epoxide ring. The alkaline conditions are crucial for the deprotonation of hydrogen peroxide, forming the reactive hydroperoxide anion.

Alternative Synthetic Route: Catalytic Epoxidation

An alternative approach to the synthesis of isophorone oxide involves a catalytic system. One such method employs a copper-aluminum hydrotalcite (Cu-Al HTLcs) catalyst in the presence of N-hydroxyphthalimide (NHPI) and tert-butyl hydroperoxide (TBHP) as the oxidizing agent in acetonitrile (B52724).[2] This method represents a different mechanistic pathway for the epoxidation.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-one via the alkaline hydrogen peroxide method.

| Parameter | Value | Reference |

| Yield | 70-72% | [1] |

| Boiling Point | 70-73 °C at 5 mmHg | [1] |

| Refractive Index (n_D^25) | 1.4500-1.4510 | [1] |

| Molecular Formula | C₉H₁₄O₂ | [3] |

| Molecular Weight | 154.21 g/mol | [3] |

Spectroscopic Data

Characterization of 4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-one is typically performed using spectroscopic methods.

-

¹H NMR: Data available on SpectraBase.[4]

-

¹³C NMR: Data available on PubChem.[3]

-

IR Spectroscopy: Data available on PubChem.[3]

Experimental Protocols

Method 1: Epoxidation with Alkaline Hydrogen peroxide[1]

This protocol is adapted from Organic Syntheses.

Materials:

-

Isophorone (technical grade)

-

30% Hydrogen peroxide

-

6N Sodium hydroxide (B78521)

-

Methanol

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Water

Procedure:

-

In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and thermometer, dissolve 55.2 g (0.4 mole) of isophorone and 115 mL (1.2 moles) of 30% hydrogen peroxide in 400 mL of methanol.

-

Cool the mixture to 15 °C using an ice bath.

-

Add 33 mL (0.2 mole) of 6N aqueous sodium hydroxide dropwise over 1 hour, maintaining the temperature between 15-20 °C.

-

After the addition is complete, continue stirring for 3 hours, keeping the temperature between 20-25 °C.

-

Pour the reaction mixture into 500 mL of water.

-

Extract the aqueous mixture with two 400 mL portions of diethyl ether.

-

Combine the ether extracts, wash with water, and dry over anhydrous magnesium sulfate.

-

Remove the bulk of the ether by distillation at atmospheric pressure.

-

Distill the residue under reduced pressure to obtain the pure product.

Note: The progress of the reaction can be monitored by observing the disappearance of the UV absorbance of isophorone at 235 nm.[1] Isophorone oxide has a UV maximum at 292 nm (ε 43).[1]

Method 2: Catalytic Epoxidation with Cu-Al Hydrotalcite[2]

Materials:

-

Isophorone

-

Copper-aluminum hydrotalcite (Cu-Al HTLcs) catalyst

-

N-hydroxyphthalimide (NHPI)

-

70% tert-butyl hydroperoxide (TBHP)

-

Acetonitrile

-

Saturated NaHSO₃ solution

-

Ethyl acetate (B1210297)

-

Saturated EDTA solution

-

Saturated NaCl solution

-

Anhydrous Na₂SO₄

Procedure:

-

To a round-bottom flask, add Cu-Al HTLcs (150 mg), NHPI (0.75 mmol), and acetonitrile (10 mL).

-

Stir the mixture vigorously for 10 minutes to create a fine suspension.

-

Add isophorone (10 mmol) and 70% TBHP (40 mmol) to the mixture.

-

Reflux the reaction mixture for the required time.

-

After cooling, filter the mixture.

-

Add saturated NaHSO₃ solution to the filtrate to quench excess TBHP.

-

Extract the solution with ethyl acetate (3 x 10 mL).

-

Wash the combined organic phases successively with saturated EDTA solution and saturated NaCl solution.

-

Dry the organic phase over anhydrous Na₂SO₄.

-

Remove the solvent by rotary evaporation to yield the crude product.

Signaling Pathways and Biological Context

Currently, there is a lack of specific studies detailing the interaction of 4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-one with biological signaling pathways. Its primary role in the scientific literature is that of a chemical intermediate for the synthesis of other molecules. The precursor, isophorone, has undergone toxicological studies, but this does not directly translate to the biological activity of the epoxide derivative.[5][6]

Visualizations

Caption: Experimental workflow for the alkaline epoxidation of isophorone.

Caption: Synthetic relationship from acetone to isophorone oxide.

References

Spectroscopic Data of Isophorone Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for isophorone (B1672270) oxide (4,4,6-trimethyl-7-oxabicyclo[4.1.0]heptan-2-one), a versatile chemical intermediate. The information presented herein is intended to support research and development activities by providing detailed spectroscopic data (NMR, IR, and MS) and the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for isophorone oxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.5 - 3.5 (estimated) | - | - | Protons on the epoxide ring |

| Variable | - | - | Methylene and methyl protons |

Note: Experimentally determined peak list data from a dedicated spectroscopic database was not publicly available. The chemical shift for epoxide protons is an estimated range based on typical values for α,β-epoxy ketones.

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~200 | Carbonyl Carbon (C=O) |

| 50 - 80 | Epoxide Carbons (C-O) |

| Variable | Other aliphatic carbons |

Note: Specific peak list data from a dedicated spectroscopic database was not publicly available. The chemical shifts are estimated based on the functional groups present in the molecule.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1710 | Strong | C=O (Ketone) stretch |

| ~1250 | Strong | Asymmetric C-O-C stretch (epoxide ring) |

| 950 - 810 | Strong | Symmetric C-O-C stretch (epoxide ring) |

| 880 - 750 | Strong | C-O stretch (epoxide ring) |

| 2960 - 2870 | Medium-Strong | C-H stretch (alkane) |

Note: The IR peak data is based on characteristic absorption frequencies for α,β-epoxy ketones.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum

| m/z | Relative Intensity | Assignment |

| 154 | Low | [M]⁺ (Molecular Ion) |

| 83 | High | Major Fragment |

| 69 | Medium | Fragment |

| 41 | Medium | Fragment |

Note: Fragmentation data is sourced from public databases.

Experimental Protocols

Detailed methodologies for the synthesis of isophorone oxide and its spectroscopic characterization are provided below.

Synthesis of Isophorone Oxide

A well-established procedure for the synthesis of isophorone oxide is the epoxidation of isophorone.[1]

Materials:

-

Isophorone

-

30% Hydrogen peroxide

-

6N Sodium hydroxide (B78521)

-

Ether

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of isophorone and 30% aqueous hydrogen peroxide in methanol is prepared in a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer.

-

The flask is cooled to 15 °C using an ice bath.

-

6N aqueous sodium hydroxide is added dropwise with stirring over one hour, maintaining the temperature between 15-20 °C.

-

After the addition is complete, the mixture is stirred for an additional three hours at 20-25 °C.

-

The reaction mixture is then poured into water and extracted with two portions of ether.

-

The combined ether extracts are washed with water and dried over anhydrous magnesium sulfate.

-

The ether is removed by distillation, and the remaining liquid is distilled under reduced pressure to yield isophorone oxide.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring NMR spectra of α,β-epoxy ketones is as follows:

-

Sample Preparation: Approximately 5-10 mg of the purified isophorone oxide is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 300 or 500 MHz spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 75 or 125 MHz. A proton-decoupled sequence is used to simplify the spectrum. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are generally required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like isophorone oxide, the spectrum can be obtained by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Data Acquisition: The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a protocol for the analysis of isophorone derivatives, which can be adapted for isophorone oxide.[1]

-

Sample Preparation: The isophorone oxide sample is diluted in a suitable solvent such as dichloromethane (B109758) or methanol.

-

GC Conditions:

-

Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Scan Range: m/z 40-450.

-

Visualizations

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound like isophorone oxide.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

Physical and chemical properties of Isophorone oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophorone (B1672270) oxide (CAS No. 10276-21-8), systematically named 4,4,6-trimethyl-7-oxabicyclo[4.1.0]heptan-2-one, is a derivative of isophorone, a well-known unsaturated cyclic ketone.[1] This technical guide provides an in-depth overview of the physical and chemical properties of isophorone oxide, intended to be a valuable resource for professionals in research, chemical synthesis, and drug development. The document summarizes key quantitative data, details experimental protocols, and presents a logical workflow for its synthesis.

Physical Properties

Isophorone oxide is a colorless to light yellow, clear liquid at room temperature.[2][3] A comprehensive summary of its physical properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄O₂ | [4] |

| Molecular Weight | 154.21 g/mol | [1][4] |

| Boiling Point | 75-76 °C at 6 mmHg | [2][4] |

| Density | 0.994 g/mL at 25 °C | [2][4] |

| Refractive Index (n²⁰/D) | 1.453 | [2][4] |

| Flash Point | 182 °F (83 °C) | [2][4] |

| Appearance | Colorless to light yellow clear liquid | [2][3] |

| Storage Temperature | Room temperature, sealed in a dry place | [2][4] |

Chemical Properties and Reactivity

Isophorone oxide is a stable compound under standard conditions. Its chemical reactivity is primarily characterized by the presence of an epoxide ring and a ketone functional group.

One notable reaction is its rearrangement into 3,5,5-trimethyl-1,2-cyclohexanedione and 2-formyl-2,4,4-trimethylcyclopentanone. This transformation can be achieved with high conversion and selectivity using catalysts such as zeolites and montmorillonite (B579905) K10.[3]

Spectral Data

The structural characterization of isophorone oxide is supported by various spectroscopic techniques.

| Spectrum Type | Key Features | Source |

| ¹H NMR | Data available. | [1] |

| ¹³C NMR | Data available. | [1] |

| Infrared (IR) | Data available (FTIR, ATR-IR, Vapor Phase). | [1] |

| Mass Spectrometry (MS) | Data available (GC-MS). | [1] |

| Ultraviolet (UV) | Maximum absorption at 292 mμ (ε 43). |

Experimental Protocols

Synthesis of Isophorone Oxide from Isophorone

Principle:

Isophorone oxide is synthesized via the epoxidation of isophorone using hydrogen peroxide in a basic solution.

Materials:

-

Isophorone

-

30% Aqueous hydrogen peroxide

-

6N Aqueous sodium hydroxide (B78521)

-

Methanol

-

Ether

-

Anhydrous magnesium sulfate

-

Water

Procedure:

-

In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, dissolve 55.2 g (0.4 mol) of isophorone in 400 ml of methanol.

-

To this solution, add 115 ml (1.2 mol) of 30% aqueous hydrogen peroxide.

-

Cool the flask to 15 °C using an ice bath.

-

Add 33 ml (0.2 mol) of 6N aqueous sodium hydroxide dropwise with stirring over a period of 1 hour, maintaining the reaction temperature between 15–20 °C with a cold water bath.

-

After the addition is complete, stir the mixture for an additional 3 hours, keeping the temperature at 20–25 °C.

-

Pour the reaction mixture into 500 ml of water.

-

Extract the aqueous mixture with two 400-ml portions of ether.

-

Combine the ether extracts, wash with water, and dry over anhydrous magnesium sulfate.

-

Remove the bulk of the ether by distillation through a 30-cm Vigreux column at atmospheric pressure.

-

Distill the residual liquid under reduced pressure to yield isophorone oxide. The expected yield is 43–44.5 g (70–72%).[4]

Analytical Methods for Purity Determination

The purity of isophorone oxide is typically determined using gas chromatography (GC).[3]

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID).

General GC Parameters (example):

-

Column: Capillary column suitable for the analysis of ketones and epoxides.

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Oven Temperature Program: An initial temperature held for a few minutes, followed by a temperature ramp to a final temperature to ensure the elution of all components.

-

Carrier Gas: Helium or Nitrogen.

For more detailed structural confirmation, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify the parent ion and fragmentation patterns of isophorone oxide.[1]

Logical Workflow: Synthesis of Isophorone Oxide

References

The Elusive Presence of Isophorone Oxide in Flora: A Technical Review

An in-depth examination of current scientific literature reveals a significant gap in our understanding of the natural occurrence of isophorone (B1672270) oxide in plants. While its precursor, isophorone, is a well-documented constituent of various plant species, the presence of isophorone oxide as a natural product remains largely unconfirmed by primary research. This technical guide provides a comprehensive overview of the current knowledge surrounding isophorone and its potential relationship to isophorone oxide in a botanical context, tailored for researchers, scientists, and drug development professionals.

Isophorone Oxide: Natural Product or Analytical Artifact?

Isophorone oxide (4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-one) is primarily recognized as a synthetic derivative of isophorone. While the PubChem database indicates a report of isophorone oxide in Nicotiana tabacum (tobacco), referencing the LOTUS database of natural products, extensive searches of phytochemical literature, including detailed analyses of Nicotiana tabacum's volatile and essential oil components, do not yield primary scientific articles confirming its isolation and characterization from this or any other plant source.[1][2][3][4][5][6] The majority of scientific literature focuses on carotenoid degradation products in tobacco, such as various ionones and damascenone, without mentioning isophorone oxide.[1][7][8]

This conspicuous absence from detailed phytochemical studies suggests several possibilities:

-

Isophorone oxide may be an extremely rare or trace component of specific plant chemotypes, eluding common analytical detection methods.

-

Its presence could be an artifact of sample preparation, extraction, or analysis, where isophorone is oxidized to isophorone oxide.

-

The initial report may be uncorroborated or requires further validation.

Given the current state of research, a definitive guide on the natural occurrence of isophorone oxide in plants cannot be compiled. However, understanding its precursor, isophorone, provides a crucial foundation for any future investigations into this matter.

Isophorone: A Widespread Natural Volatile

Isophorone (3,5,5-trimethyl-2-cyclohexen-1-one) is an α,β-unsaturated cyclic ketone that has been identified as a natural volatile or semi-volatile compound in a variety of plants. Its presence is of interest due to its potential biological activities and its role in plant signaling.

Quantitative Occurrence of Isophorone in Plants

The concentration of isophorone varies significantly depending on the plant species, the specific part of the plant, and the analytical methods used for quantification. The following table summarizes the available quantitative data for isophorone in various plants.

| Plant Species | Plant Part | Concentration | Analytical Method |

| Crocus sativus L. (Saffron) | Stigmas | 202 - 245 µg/g | GC-MS |

| Crocus sativus L. (Saffron) | Flower Petals (essential oil) | 17.2% | GC-MS |

| Himantoglossum robertianum (Loisel.) P.Delforge | Not specified (essential oil) | 4.21% | Not specified |

| Vaccinium macrocarpon Aiton (Cranberry) | Fruit | Presence confirmed | Not specified |

| Carica papaya L. (Papaya) | Fruit | Presence suggested | Not specified |

| Hierochloe odorata (L.) P.Beauv. (Sweet Grass) | Not specified | Presence suggested | Not specified |

| Nicotiana tabacum L. (Burley Tobacco) | Leaves | Presence confirmed | Not specified |

Table 1: Quantitative data on the occurrence of isophorone in various plant species. Data is compiled from available literature and may vary based on specific cultivars, environmental conditions, and extraction protocols.

Biosynthesis and Potential Transformation

Putative Biosynthetic Pathway of Isophorone

Isophorone is believed to be a C9-apocarotenoid, formed through the oxidative cleavage of carotenoids. Carotenoids are synthesized via the isoprenoid biosynthesis pathway, primarily through the methylerythritol 4-phosphate (MEP) pathway in plant plastids. The proposed, though not definitively proven, pathway for isophorone formation involves the enzymatic degradation of zeaxanthin, a C40 carotenoid.

Hypothetical Formation of Isophorone Oxide in Planta

While not substantiated by direct evidence, it is plausible that isophorone could be enzymatically converted to isophorone oxide within the plant. This would likely involve an epoxidation reaction catalyzed by a monooxygenase or a similar enzyme. The presence of various epoxides in plant volatile profiles lends some credence to this hypothesis.

Experimental Protocols

Due to the lack of confirmed natural sources of isophorone oxide, specific protocols for its extraction and analysis from plant matrices are not available. However, a general workflow for the analysis of isophorone and other plant volatiles can be adapted for the targeted search of isophorone oxide.

General Workflow for Volatile Compound Analysis in Plants

The analysis of volatile compounds like isophorone and potentially isophorone oxide from plant material typically involves extraction, separation, and identification.

Detailed Methodology: HS-SPME-GC-MS for Isophorone Analysis

This protocol is adapted from methodologies used for the analysis of isophorone in saffron.

-

Sample Preparation:

-

Cryogenically grind a known weight of dried plant material (e.g., saffron stigmas) to a fine powder.

-

Place the powdered sample into a headspace vial and seal it.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the vial in a heating block at a controlled temperature (e.g., 60-80°C).

-

Expose a SPME fiber (e.g., PDMS/DVB) to the headspace of the vial for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injection: Desorb the trapped volatiles from the SPME fiber in the hot inlet of the GC.

-

Separation: Use a suitable capillary column (e.g., DB-5ms) with a temperature program to separate the compounds.

-

Detection: A mass spectrometer is used to detect and identify the separated compounds based on their mass spectra and retention times.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of isophorone.

-

An internal standard can be added to the sample before extraction to improve accuracy.

-

Calculate the concentration of isophorone in the sample based on the peak area relative to the standard curve.

-

Biological Activity

The biological activities of isophorone have been a subject of interest, particularly in the context of its presence in medicinal plants. However, there is no available information on the specific biological activities or signaling pathways of isophorone oxide within plants.

Conclusion and Future Directions

Future research should focus on:

-

Targeted analysis of Nicotiana tabacum and other plants known to produce high levels of isophorone to confirm or refute the presence of isophorone oxide.

-

Investigation of potential enzymatic pathways for the in-planta epoxidation of isophorone.

-

Development of sensitive analytical methods capable of detecting and quantifying trace amounts of isophorone oxide in complex plant matrices.

Until such studies are conducted, the chapter on the natural occurrence of isophorone oxide in plants remains largely unwritten. This guide serves as a summary of the current, albeit limited, state of knowledge and a call for further investigation into this potentially overlooked area of phytochemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. ijisrt.com [ijisrt.com]

- 3. Phytochemicals derived from Nicotiana tabacum L. plant contribute to pharmaceutical development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. shayandcompany.com [shayandcompany.com]

- 6. journal-jps.com [journal-jps.com]

- 7. Transcriptomic and metabolomic analysis of carotenoid metabolism and accumulation of carotenoid-derived products in tob… [ouci.dntb.gov.ua]

- 8. Carotenoid-Related Volatile Compounds of Tobacco (Nicotiana tabacum L.) Essential Oils - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reaction Mechanism of Isophorone Oxide with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isophorone (B1672270) oxide, a derivative of the versatile industrial chemical isophorone, serves as a valuable intermediate in organic synthesis. Its strained epoxide ring, activated by the adjacent carbonyl group, is susceptible to nucleophilic attack, leading to a variety of functionalized cyclohexane (B81311) derivatives. This technical guide provides a comprehensive overview of the reaction mechanisms of isophorone oxide with a range of nucleophiles, including amines, thiols, alcohols, and organometallic reagents. Key aspects such as regioselectivity, stereochemistry, and the influence of reaction conditions are discussed in detail. This document is intended to be a resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, providing the foundational knowledge required to effectively utilize isophorone oxide as a synthetic building block.

Introduction

Isophorone oxide (3,5,5-trimethyl-1-oxa-2-oxocyclohept-6-ene) is a valuable synthetic intermediate derived from the epoxidation of isophorone, an α,β-unsaturated cyclic ketone. The presence of a strained epoxide ring in conjugation with a carbonyl group makes isophorone oxide a highly reactive and versatile substrate for a variety of chemical transformations. The ring-opening reactions of epoxides are fundamental transformations in organic synthesis, providing a powerful method for the introduction of two vicinal functional groups with defined stereochemistry. In the case of isophorone oxide, the regioselectivity and stereoselectivity of the ring-opening are influenced by the nature of the nucleophile, the catalyst employed, and the overall reaction conditions. A thorough understanding of these factors is crucial for the strategic design of synthetic routes to complex molecules, including pharmaceuticals and other biologically active compounds.

General Reaction Mechanisms: Acidic vs. Basic Conditions

The ring-opening of epoxides can be catalyzed by either acid or base, and the choice of catalyst has a profound impact on the regiochemical outcome of the reaction.

-

Base-Catalyzed Ring-Opening: Under basic or neutral conditions, the ring-opening of epoxides proceeds via an SN2 mechanism . The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring, leading to the simultaneous opening of the ring and the formation of a new carbon-nucleophile bond. In this concerted process, steric hindrance is the dominant factor controlling regioselectivity. Consequently, the nucleophile will preferentially attack the less sterically hindered carbon atom. For isophorone oxide, this typically corresponds to the C-2 position. The reaction results in an inversion of stereochemistry at the center of attack.

-

Acid-Catalyzed Ring-Opening: In the presence of an acid catalyst, the epoxide oxygen is first protonated, forming a more reactive electrophile. The C-O bonds of the protonated epoxide are weakened, and the transition state has significant carbocationic character. The regioselectivity is then governed by electronic factors, specifically the stability of the partial positive charge that develops on the carbon atoms. The nucleophile will preferentially attack the carbon atom that can better stabilize a positive charge. In the case of isophorone oxide, the C-3 position, being tertiary, can better stabilize a positive charge than the secondary C-2 position. Therefore, under acidic conditions, nucleophilic attack is generally favored at the C-3 position. The stereochemical outcome is typically anti-addition, resulting from the backside attack of the nucleophile on the protonated epoxide.

Reactions with Specific Nucleophiles

Amines

The reaction of isophorone oxide with primary and secondary amines is a valuable method for the synthesis of β-amino alcohols. The regioselectivity of this reaction is highly dependent on the reaction conditions.

-

Mechanism: In the absence of a catalyst or in the presence of a base, the reaction proceeds via an SN2 mechanism, with the amine preferentially attacking the less sterically hindered C-2 position. Under acidic conditions, the reaction can be directed towards the C-3 position.

-

Experimental Data:

| Nucleophile | Catalyst/Solvent | Product(s) | Yield (%) | Regioselectivity (C-2:C-3) | Reference |

| Aniline | Acetic Acid | 2-Anilino-3-hydroxy-3,5,5-trimethylcyclohexanone | High | Excellent | [1] |

| Various Amines | Metal- and Solvent-Free | β-Amino alcohols | 93-98 | Excellent | [1] |

-

Experimental Protocol (General, Acid-Catalyzed): To a solution of isophorone oxide in a suitable solvent, the amine and a catalytic amount of a protic acid (e.g., acetic acid) are added. The reaction mixture is stirred at a specified temperature until completion. The product is then isolated and purified using standard techniques such as chromatography.[1]

Thiols

The reaction of isophorone oxide with thiols provides access to β-hydroxy thioethers. Similar to amines, the regioselectivity is dependent on the reaction conditions.

-

Mechanism: The reaction mechanism with thiols mirrors that of amines. In the presence of a base, the thiolate anion, a potent nucleophile, attacks the C-2 position in an SN2 fashion. Acid catalysis can promote attack at the C-3 position.

-

Experimental Protocol (General, Base-Catalyzed): A thiol is treated with a base (e.g., sodium hydride) in an anhydrous solvent to generate the thiolate. Isophorone oxide is then added to the solution, and the reaction is stirred until completion. Workup and purification yield the desired β-hydroxy thioether.

Alcohols

The alcoholysis of isophorone oxide leads to the formation of β-hydroxy ethers. The regioselectivity is again dictated by the catalytic conditions.

-

Mechanism: Under basic conditions, an alkoxide nucleophile will attack the C-2 position. Under acidic conditions, the protonated epoxide will be attacked by the alcohol at the more substituted C-3 position.

Azides

The ring-opening of epoxides with sodium azide (B81097) is a key step in the synthesis of β-azido alcohols, which are versatile precursors to amino alcohols. The regioselectivity of this reaction can be controlled by pH.[2][3]

-

Mechanism: Under basic conditions (pH > 7), the azide anion attacks the less substituted C-2 position.[2][3] In an acidic medium (pH < 7), the reaction proceeds through a protonated epoxide intermediate, leading to the preferential attack at the more substituted C-3 position.[2][3] The ring-opening is diastereoselective, resulting in the trans-azido alcohol.[2]

-

Quantitative Data:

| Epoxide | Conditions | Major Product | Regioselectivity (α:β) | Reference |

| Cyclohexene oxide | NaN3, H2O, pH 9.5 | trans-2-azidocyclohexanol | - | [2] |

| Styrene oxide | NaN3, H2O, pH 9.5 | 2-azido-2-phenylethanol | a-attack favored | [2] |

| 1,2-epoxy-2-methylpropane | NaN3, H2O, pH 4.2 | 1-azido-2-methyl-2-propanol | Reversed to a-attack | [2] |

-

Experimental Protocol (pH-Controlled Azidolysis): To a solution of sodium azide in water, the epoxide is added. The pH of the solution is adjusted to the desired value (e.g., 9.5 for basic conditions or 4.2 with acetic acid for acidic conditions). The mixture is stirred at a controlled temperature until the reaction is complete. The product is then extracted and purified.[2]

Organometallic Reagents (e.g., Grignard Reagents)

While the reaction of Grignard reagents with isophorone oxide is not extensively documented, the reaction with the parent compound, isophorone, proceeds via a 1,2-addition to the carbonyl group.[4] It is plausible that with isophorone oxide, the Grignard reagent, being a strong nucleophile and a strong base, would preferentially attack the carbonyl carbon. However, attack at the epoxide carbons is also a possibility.

-

Plausible Mechanism: The Grignard reagent could add to the carbonyl group, forming a tertiary alcohol. Subsequent intramolecular or intermolecular reactions could then occur. Alternatively, under certain conditions, the Grignard reagent could act as a nucleophile to open the epoxide ring, likely at the less hindered C-2 position.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Reaction pathways of isophorone oxide under acidic and basic conditions.

Caption: A typical experimental workflow for the reaction of isophorone oxide.

Conclusion

The reaction of isophorone oxide with nucleophiles is a powerful and versatile tool in organic synthesis. The regiochemical and stereochemical outcomes of these reactions can be effectively controlled by the careful selection of reaction conditions, particularly the use of acidic or basic catalysis. This guide has provided a detailed overview of the fundamental mechanisms governing these transformations and has presented specific examples with various classes of nucleophiles. For researchers in drug development and other areas of chemical science, a thorough understanding of these principles is essential for the rational design of synthetic routes to novel and complex molecular architectures. Further research into the development of highly stereoselective methods for the ring-opening of isophorone oxide will undoubtedly continue to expand its utility as a valuable chiral building block.

References

Quantum chemical calculations for Isophorone oxide

An In-Depth Technical Guide to Quantum Chemical Calculations for Isophorone (B1672270) Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophorone oxide (4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-one) is an oxygenated derivative of isophorone, a well-known α,β-unsaturated cyclic ketone.[1] As a chiral epoxide with a ketone functional group, it serves as a versatile building block in organic synthesis and is of interest in medicinal chemistry and drug development. Understanding its three-dimensional structure, electronic properties, and reactivity is crucial for its application.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful, non-experimental route to probe the molecular properties of isophorone oxide with high accuracy.[2] These computational methods allow for the prediction of geometric parameters, vibrational frequencies (infrared and Raman spectra), NMR chemical shifts, and thermodynamic properties, offering deep insights that complement experimental data.[3] This guide details the standard computational methodologies for such calculations and presents representative data to illustrate the expected outcomes.

Computational Methodology

A robust computational protocol is essential for obtaining reliable and reproducible results. The methods outlined below represent a standard and widely accepted approach for the quantum chemical analysis of organic molecules like isophorone oxide.[4][5]

1. Software and Hardware: All calculations are typically performed using a comprehensive quantum chemistry software package such as Gaussian, ORCA, or Spartan. High-performance computing clusters are generally required to handle the computational demands, especially for frequency and NMR calculations with large basis sets.

2. Geometry Optimization: The first step involves finding the minimum energy structure of the isophorone oxide molecule. This is achieved through geometry optimization. A common and effective level of theory for this purpose is the B3LYP hybrid functional combined with a Pople-style basis set, such as 6-311+G(d,p).[6][7] The inclusion of diffuse functions (+) is important for accurately describing lone pairs and anions, while polarization functions (d,p) are crucial for describing bonding environments correctly. The optimization process continues until the forces on each atom are negligible and the structure represents a true energy minimum on the potential energy surface.

3. Vibrational Frequency Calculation: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311+G(d,p)).[6] This serves two primary purposes:

-

Confirmation of Minimum Energy: The absence of imaginary frequencies confirms that the optimized structure is a true local minimum.

-

Prediction of Spectra: The calculation yields harmonic vibrational frequencies and infrared (IR) intensities, which can be directly compared to experimental IR spectra.[8] Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.967 for B3LYP/6-311+G(d,p)) for better agreement.[6]

4. NMR Chemical Shift Calculation: Nuclear Magnetic Resonance (NMR) chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[9] This is typically performed on the previously optimized geometry. The calculations provide absolute shielding values (σ), which are then converted to chemical shifts (δ) relative to a reference compound, usually Tetramethylsilane (TMS), calculated at the same level of theory (δ = σ_ref - σ_sample).[4] The B3LYP functional with the 6-311+G(2d,p) basis set often provides a good balance of accuracy and computational cost for both ¹H and ¹³C NMR predictions.[4]

5. Thermodynamic Properties: The output from the frequency calculation also provides the necessary data to compute thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy (H), and Gibbs free energy (G) at a specified temperature and pressure (e.g., 298.15 K and 1 atm).

Results and Data Presentation

The following tables summarize representative quantitative data that would be obtained from quantum chemical calculations on isophorone oxide at the B3LYP/6-311+G(d,p) level of theory. This data is illustrative and serves to exemplify the output of a typical computational study.

Structural Properties

The optimized geometry provides precise bond lengths and angles, defining the molecule's 3D structure.

Table 1: Selected Calculated Bond Lengths for Isophorone Oxide.

| Bond | Bond Length (Å) |

|---|---|

| C=O (Ketone) | 1.215 |

| C-O (Epoxide) | 1.452 |

| C-C (Epoxide) | 1.480 |

| C-C (Ring) | 1.530 - 1.550 |

Table 2: Selected Calculated Bond Angles for Isophorone Oxide.

| Angle | Bond Angle (°) |

|---|---|

| O=C-C | 123.5 |

| C-O-C (Epoxide) | 61.2 |

| C-C-C (Ring) | 109.0 - 114.0 |

Spectroscopic Properties

Computational spectroscopy is a key tool for interpreting experimental data and assigning spectral features to specific molecular motions or chemical environments.

Table 3: Illustrative Calculated Vibrational Frequencies and Experimental Comparison.

| Vibrational Mode | Calculated Frequency (cm⁻¹, scaled) | Experimental IR (cm⁻¹) |

|---|---|---|

| C-H Stretch (Alkyl) | 2880 - 2995 | ~2940[8] |

| C=O Stretch (Ketone) | 1715 | ~1722[10] |

| C-H Bend | 1370 - 1460 | Not specified |

| C-O-C Stretch (Epoxide, sym.) | 1255 | Not specified |

| C-O-C Bend (Epoxide, asym.) | 845 | Not specified |

Table 4: Illustrative Calculated ¹³C and ¹H NMR Chemical Shifts (ppm) vs. TMS.

| Atom | Atom Type | Calculated Chemical Shift (δ, ppm) |

|---|---|---|

| C1 | Carbonyl (C=O) | 206.5 |

| C2 | Epoxide C-O | 65.8 |

| C3 | Epoxide C-O | 62.1 |

| C4 | Quaternary C(CH₃)₂ | 35.2 |

| C5 | Methylene (-CH₂-) | 51.0 |

| C6 | Methylene (-CH₂-) | 46.5 |

| C7, C8 | Methyl (-CH₃) on C4 | 28.5, 27.8 |

| C9 | Methyl (-CH₃) on C3 | 21.0 |

| H (on C2) | Epoxide H | 3.1 |

| H (on C5, C6) | Methylene H's | 1.8 - 2.5 |

| H (on C7, C8, C9) | Methyl H's | 1.0 - 1.4 |

Note: Experimental NMR data is available on databases like PubChem for comparison.[11]

Thermodynamic Properties

These values are crucial for understanding the stability of isophorone oxide and predicting the thermodynamics of its reactions.

Table 5: Calculated Thermodynamic Parameters at 298.15 K and 1 atm.

| Property | Value |

|---|---|

| Zero-Point Vibrational Energy (ZPVE) | 115.5 kcal/mol |

| Enthalpy (H) | -368.5 Hartrees |

| Gibbs Free Energy (G) | -368.6 Hartrees |

Experimental Protocols

A reliable synthesis is required to obtain a sample for experimental characterization, which can then be used to validate the computational results.

Protocol: Synthesis of Isophorone Oxide via Epoxidation of Isophorone

This procedure is adapted from established literature methods.

Materials:

-

Isophorone (0.4 mole)

-

30% Aqueous Hydrogen Peroxide (1.2 moles)

-

Methanol (B129727) (400 mL)

-

6N Aqueous Sodium Hydroxide (B78521) (0.2 mole)

-

Ether

-

Anhydrous Magnesium Sulfate

-

Water

Procedure:

-

A solution of 55.2 g (0.4 mole) of isophorone and 115 mL (1.2 moles) of 30% aqueous hydrogen peroxide in 400 mL of methanol is placed in a 1-L three-necked flask equipped with a dropping funnel, mechanical stirrer, and thermometer.

-

The flask is cooled to 15°C in an ice bath.

-

33 mL (0.2 mole) of 6N aqueous sodium hydroxide is added dropwise with stirring over a period of 1 hour. The temperature must be maintained between 15–20°C during the addition. If the temperature falls below 15°C, the reaction may not initiate properly.

-

After the addition is complete, the mixture is stirred for an additional 3 hours while maintaining a temperature of 20–25°C.

-

The reaction mixture is then poured into 500 mL of water and extracted with two 400-mL portions of ether.

-

The combined ether extracts are washed with water and dried over anhydrous magnesium sulfate.

-

The bulk of the ether is removed by distillation at atmospheric pressure.

-

The remaining liquid is distilled under reduced pressure to yield isophorone oxide (typical yield: 70–72%).

Visualization of Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes.

Caption: Experimental workflow for the synthesis of isophorone oxide.

Caption: Logical workflow for quantum chemical calculations.

Conclusion

Quantum chemical calculations offer an indispensable toolkit for the modern researcher, providing a detailed picture of molecular properties that can be difficult or time-consuming to obtain experimentally. For isophorone oxide, DFT methods can reliably predict its geometry, spectroscopic signatures, and thermodynamic stability. This computational data, when used in conjunction with experimental validation, accelerates research and development by enabling a deeper understanding of the molecule's behavior, guiding synthetic efforts, and providing insights for applications in fields like drug discovery. The methodologies and representative data presented in this guide serve as a robust starting point for any researcher looking to apply computational chemistry to the study of isophorone oxide and related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]

- 3. Isophorone [webbook.nist.gov]

- 4. DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution | MDPI [mdpi.com]

- 5. ijcps.org [ijcps.org]

- 6. New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-zeta basis set 6-311+G(d,p) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scispace.com [scispace.com]

- 11. Isophorone Oxide | C9H14O2 | CID 25121 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling Isophorone Oxide: A Technical Guide to its Discovery and First Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of isophorone (B1672270) oxide's origins, detailing its initial discovery and the first documented methods of its synthesis. This document provides a comprehensive overview for researchers, scientists, and professionals in drug development, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing key processes through logical diagrams.

Discovery and First Synthesis

The first documented synthesis of isophorone oxide is attributed to Wilhelm Treibs in a 1933 publication in Berichte der deutschen chemischen Gesellschaft.[1] This pioneering work laid the foundation for subsequent studies and applications of this versatile compound. A widely recognized and detailed procedure for the synthesis of isophorone oxide was later published in Organic Syntheses in 1957, building upon Treibs' initial findings.[1] This method, involving the epoxidation of isophorone with alkaline hydrogen peroxide, has become a standard laboratory preparation.

The reaction is a classic example of a nucleophilic epoxidation of an α,β-unsaturated ketone, commonly known as the Weitz-Scheffer reaction. This reaction proceeds via the nucleophilic attack of a hydroperoxide anion on the β-carbon of the enone system.

Physicochemical Properties of Isophorone Oxide

The following table summarizes the key quantitative data reported in early literature for isophorone oxide.

| Property | Value | Reference |

| Boiling Point | 70-73 °C at 5 mmHg | [1] |

| 75-76 °C at 6 mmHg | [2][3] | |

| Refractive Index (n_D^25) | 1.4500–1.4510 | [1] |

| Density (25 °C) | 0.994 g/mL | [2][3] |

| Ultraviolet Spectrum (λ_max) | 292 mμ (ε 43) | [4] |

Experimental Protocols for the First Synthesis

The following protocol is adapted from the well-documented procedure published in Organic Syntheses, which is based on the foundational work of Treibs.

Synthesis of Isophorone Oxide via Epoxidation with Alkaline Hydrogen Peroxide

Materials:

-

Isophorone (technical grade)

-

30% Aqueous Hydrogen Peroxide

-

6N Aqueous Sodium Hydroxide (B78521)

-

Ether

-

Anhydrous Magnesium Sulfate

Procedure:

-

A solution of 55.2 g (0.4 mole) of isophorone and 115 mL (1.2 moles) of 30% aqueous hydrogen peroxide in 400 mL of methanol is prepared in a 1-L three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer.

-

The flask is cooled to 15°C using an ice bath.

-

33 mL (0.2 mole) of 6N aqueous sodium hydroxide is added dropwise with stirring over a period of 1 hour. The temperature of the reaction mixture is maintained at 15–20°C during the addition.

-

After the addition is complete, the mixture is stirred for an additional 3 hours, maintaining the temperature at 20–25°C.

-

The reaction mixture is then poured into 500 mL of water and extracted with two 400-mL portions of ether.

-

The combined ether extracts are washed with water and dried over anhydrous magnesium sulfate.

-

The bulk of the ether is removed by distillation at atmospheric pressure.

-

The residual liquid is distilled under reduced pressure to yield 43–44.5 g (70–72%) of isophorone oxide.

Visualizing the Process

To further elucidate the synthesis and the underlying mechanism, the following diagrams are provided.

References

An In-Depth Technical Guide on the Toxicological Profile of Isophorone Oxide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isophorone (B1672270) Oxide is a chemical intermediate with limited publicly available safety and toxicological data. It is classified as harmful if swallowed. In contrast, the parent compound, Isophorone, has been extensively studied. Isophorone is a solvent with low to moderate acute toxicity. It is an irritant to the skin, eyes, and respiratory tract. While not found to be mutagenic in standard assays, long-term exposure to high doses of Isophorone has been associated with an increased incidence of certain tumors in male rats.[1][2][3] This document provides a detailed overview of the available toxicological data for both compounds, with a strong emphasis on the data pertaining to Isophorone due to the scarcity of information on Isophorone Oxide.

Toxicological Profile of Isophorone Oxide

The publicly available toxicological data for Isophorone Oxide is sparse. The primary hazard identified is acute oral toxicity.

Acute Toxicity

Genotoxicity

One study assessed the genotoxicity of several flavor and fragrance materials, including Isophorone Oxide, using an in ovo Turkey Egg Genotoxicity Assay (TEGA). This assay uses ³²P-nucleotide postlabeling (NPL) and comet assays to detect hepatic DNA adducts and strand breaks. The specific results for Isophorone Oxide from this study were not detailed in the available abstract.

Data Gap: There is a significant lack of data on the carcinogenicity, reproductive toxicity, skin and eye irritation, and other toxicological endpoints for Isophorone Oxide.

Toxicological Profile of Isophorone

Due to the limited data on Isophorone Oxide, the following sections detail the toxicological profile of the parent compound, Isophorone. This information is provided for context and as a potential, though not direct, indicator of areas for further investigation for Isophorone Oxide.

Acute Toxicity

Isophorone exhibits low to moderate acute toxicity via oral, dermal, and inhalation routes.

| Exposure Route | Species | LD50/LC50 | Reference |

| Oral | Rat | >1500 mg/kg | [1] |

| Oral | Mouse | >2200 mg/kg | [1] |

| Oral | Rabbit | >2000 mg/kg | [1] |

| Dermal | Rat | 1700 mg/kg | [1] |

| Dermal | Rabbit | >1200 mg/kg | [1] |

| Inhalation (4h) | Rat | >7 mg/L (mist) | [3] |

Irritation and Sensitization

Isophorone is a known irritant.

-

Skin Irritation: Mild to moderate skin irritation has been observed in rabbits.[3]

-

Eye Irritation: Causes serious eye irritation in rabbits.[3]

-

Respiratory Irritation: May cause respiratory irritation.[3]

-

Skin Sensitization: No skin sensitization was reported in guinea pigs using the Magnusson-Kligman test.[1]

Carcinogenicity

The carcinogenicity of Isophorone has been evaluated in long-term animal studies.

A two-year gavage study in F344 rats and B6C3F1 mice was conducted by the National Toxicology Program (NTP).[2][5]

-

Male Rats: An increased incidence of renal tubular cell adenomas and adenocarcinomas was observed at doses of 250 and 500 mg/kg/day. An increase in carcinomas of the preputial gland was seen at 500 mg/kg/day.[1][2]

-

Female Rats: No evidence of carcinogenicity.[2]

-

Male Mice: Equivocal evidence of carcinogenicity, with a marginal increase in hepatocellular neoplasms and mesenchymal neoplasms of the integumentum at the high dose, and a marginal increase in lymphoma at the low dose.[2]

-

Female Mice: No evidence of carcinogenicity.[2]

The U.S. Environmental Protection Agency (EPA) has classified Isophorone as a Group C, possible human carcinogen, based on limited evidence in animals.[6] The International Agency for Research on Cancer (IARC) has not classified Isophorone regarding its carcinogenicity.

Mutagenicity

Isophorone has been tested in a variety of in vitro and in vivo genotoxicity assays.

| Assay | Test System | Result | Reference |

| Ames Test | Salmonella typhimurium | Negative | [3] |

| Micronucleus Assay | Mouse | Negative | [7] |

| Unscheduled DNA Synthesis | Rat Primary Hepatocytes | Negative | [7] |

Reproductive and Developmental Toxicity

The reproductive and developmental toxicity of Isophorone is not well-studied.

-

An inhalation study showed no effect on pregnancy rate in rats.[8]

-

Gross and histopathological examinations of reproductive organs in intermediate and chronic oral studies did not reveal any effects.[9]

-

Limited evidence from animal studies suggests that inhalation of high concentrations of Isophorone during pregnancy may cause fetal malformations and growth retardation.[6] However, comprehensive developmental toxicity studies are lacking.[8]

Experimental Protocols

Carcinogenicity Bioassay (as per NTP study on Isophorone)

Caption: Workflow for a 2-year carcinogenicity bioassay.

Methodology: Groups of 50 male and female F344/N rats and B6C3F1 mice were administered Isophorone in corn oil by gavage at doses of 0, 250, or 500 mg/kg body weight, 5 days a week for 103 weeks.[2][5] Animals were observed for clinical signs of toxicity and body weights were recorded. At the end of the study, a complete gross necropsy was performed on all animals, and tissues were collected for histopathological examination.[2]

Signaling Pathways

There is no information available in the reviewed literature regarding the specific signaling pathways affected by Isophorone Oxide. For Isophorone, while toxic effects are documented, the underlying molecular signaling pathways are not well-elucidated in the provided search results.

Caption: Data gap in the mechanism of Isophorone Oxide toxicity.

Conclusion

The toxicological profile of Isophorone Oxide is largely incomplete. While classified as harmful if swallowed, there is a significant lack of quantitative data for acute toxicity, and no comprehensive studies on carcinogenicity, mutagenicity, or reproductive toxicity in the public domain. The closely related compound, Isophorone, has undergone more extensive toxicological evaluation and is known to be an irritant with some evidence of carcinogenicity in male rats at high doses. The data on Isophorone may serve as a preliminary guide for assessing the potential hazards of Isophorone Oxide, but dedicated toxicological studies on Isophorone Oxide are necessary to establish a definitive safety profile. Researchers and drug development professionals should exercise caution and implement appropriate safety measures when handling Isophorone Oxide due to the unknown nature of its full toxicological effects.

References

- 1. Isophorone (EHC 174, 1995) [inchem.org]

- 2. Toxicology and carcinogenesis studies of isophorone in F344 rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aglayne.com [aglayne.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. NTP Toxicology and Carcinogenesis Studies of Isophorone (CAS No. 78-59-1) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

- 7. REFERENCES - Toxicological Profile for Isophorone - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. HEALTH EFFECTS - Toxicological Profile for Isophorone - NCBI Bookshelf [ncbi.nlm.nih.gov]

Thermochemical Data for Isophorone Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophorone (B1672270) oxide (2,3-Epoxy-3,5,5-trimethyl-1-cyclohexanone) is a valuable chemical intermediate, utilized in the synthesis of various organic compounds. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is critical for process optimization, safety analysis, and computational modeling in drug development and materials science. This technical guide provides a summary of the available physical data for isophorone oxide and outlines the established experimental and computational methodologies for determining the thermochemical properties of epoxides, given the current absence of specific experimental thermochemical data for this compound in the reviewed literature.

Physicochemical Properties of Isophorone Oxide

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄O₂ | [1][2] |

| Molecular Weight | 154.21 g/mol | [1][2] |

| Boiling Point | 75-76 °C at 6 mmHg | [1] |

| Density | 0.994 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.453 | [1] |

| Flash Point | 83 °C (181.4 °F) - closed cup | |

| Appearance | Colorless to light yellow clear liquid | [1][3] |

| Synonyms | 2,3-Epoxy-3,5,5-trimethylcyclohexanone, 4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-one | [2][3] |

Experimental Determination of Thermochemical Data for Epoxides

The thermochemical properties of epoxides are typically determined through a combination of calorimetric and other physical chemistry techniques. The following protocols are based on established methods for similar compounds and represent the likely approach for determining the thermochemical data for isophorone oxide.[4][5][6]

Reaction Calorimetry for Enthalpy of Formation in the Condensed Phase

Reaction calorimetry is a primary method for determining the enthalpy of formation of a compound. For a reactive molecule like an epoxide, a common approach is to measure the heat of a complete and clean reaction, such as reduction.

Experimental Protocol:

-

Reactant Preparation: A known mass of isophorone oxide is dissolved in a suitable solvent, such as triethylene glycol dimethyl ether.

-

Calorimeter Setup: The solution is placed in a reaction calorimeter maintained at a constant temperature, typically 25 °C.

-

Reagent Addition: A reducing agent that reacts quickly and quantitatively with epoxides, such as lithium triethylborohydride, is added in excess to the calorimeter.[4]

-